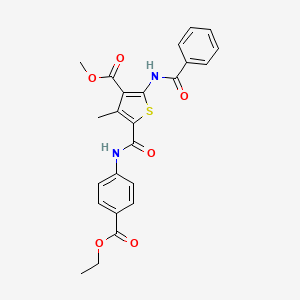![molecular formula C13H13O5- B12067689 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester (C9H8O4) is a chemical compound with a molar mass of approximately 180.16 g/mol . It belongs to the class of aromatic carboxylic acids and esters.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves esterification of 1,3-benzenedicarboxylic acid (also known as isophthalic acid) with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process yields the monomethyl ester of 1,3-benzenedicarboxylic acid.
Industrial Production:: Industrial production methods may vary, but the esterification process remains the key step. Large-scale production typically employs continuous flow reactors or batch reactors to optimize yield and purity.
Chemical Reactions Analysis
Reactions:: 1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester can undergo various reactions:
Ester Hydrolysis: The compound can be hydrolyzed back to 1,3-benzenedicarboxylic acid and methanol.
Esterification: It can react with other alcohols to form different esters.
Substitution Reactions: The ester group can be substituted with other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
- Acid catalysts (e.g., sulfuric acid)
- Alcohols (for esterification)
- Base (for hydrolysis)
Major Products:: The primary product is the monomethyl ester of 1,3-benzenedicarboxylic acid.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester finds applications in:
Polymer Chemistry: As a monomer for synthesizing polyesters and copolymers.
Plasticizers: Used to improve flexibility and durability in plastics.
Pharmaceuticals: As a building block for drug molecules.
Coatings and Adhesives: Enhances properties of coatings and adhesives.
Mechanism of Action
The exact mechanism of action depends on its specific application. For example:
- In polymer chemistry, it participates in esterification reactions to form long-chain polymers.
- As a plasticizer, it improves the flexibility of polymer materials.
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid derivatives, such as dimethyl esters, are structurally related. the specific combination of the 5-[(2E)-2-butenyloxy]- group makes this compound unique.
Properties
Molecular Formula |
C13H13O5- |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/p-1/b4-3+ |
InChI Key |
XFCYEOGFGHWBEL-ONEGZZNKSA-M |
Isomeric SMILES |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Canonical SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)


![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)

![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)




![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)
